4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-phenylbenzamide
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Overview
Description
4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-phenylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced through a coupling reaction between the oxadiazole derivative and a benzoyl chloride or benzamide precursor.
Introduction of the Oxolan-3-yl Group: The oxolan-3-yl group can be attached via nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.
Medicine: Research suggests potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-phenylbenzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed biological activities. The specific pathways and targets depend on the context of its application, such as inhibiting bacterial growth or modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-phenylbenzamide: Lacks the oxolan-3-yl group, which may affect its biological activity and solubility.
4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)benzamide: Lacks the phenyl group, potentially altering its interaction with biological targets.
4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-methylbenzamide: Contains a methyl group instead of a phenyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
The presence of both the oxolan-3-yl and phenyl groups in 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-phenylbenzamide contributes to its unique chemical and biological properties. These structural features can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(oxolan-3-yl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-21-22-19(26-14)15-7-9-16(10-8-15)20(24)23(18-11-12-25-13-18)17-5-3-2-4-6-17/h2-10,18H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGABMZVHYBGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)N(C3CCOC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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